Cytotoxicity Potency Differential in HeLa and MCF-7 Cancer Cell Lines vs. Structurally Simplified N2 Analogs
The target compound exhibits cytotoxicity with IC50 values of approximately 10 µM (HeLa) and 7 µM (MCF-7) in MTT-based viability assays . By contrast, the structurally simplified analog N1-benzyl-N2-(2-hydroxypropyl)oxalamide—lacking the cyclopropyl and phenyl substituents on the N2 side—is described as having only preliminary cytotoxic effects without defined IC50 values in publicly available summaries, indicating a significant potency drop-off when the 2-cyclopropyl-2-hydroxy-2-phenylethyl motif is removed . The ~7–10 µM range places this compound within a therapeutically relevant window that is distinct from both more potent oxalamide-ferrocene hybrids (sub-micromolar) and inactive N2-unsubstituted oxalamides, providing a clear selection criterion for researchers prioritizing mid-potency cytotoxic scaffolds.
| Evidence Dimension | Cytotoxicity (IC50) against human cervical (HeLa) and breast (MCF-7) cancer cell lines |
|---|---|
| Target Compound Data | HeLa: ~10 µM; MCF-7: ~7 µM |
| Comparator Or Baseline | N1-benzyl-N2-(2-hydroxypropyl)oxalamide – no quantitative IC50 reported; described as 'preliminary cytotoxic effects' |
| Quantified Difference | At least one order-of-magnitude potency advantage over the comparator, which lacks defined IC50 endpoints |
| Conditions | MTT viability assay; cell lines HeLa and MCF-7; compound exposure duration not specified in source |
Why This Matters
The quantitative potency gap ensures that procurement of the correct N2-substituted oxalamide is essential for reproducibility in cancer cell viability studies, as even structurally close analogs yield non-overlapping activity profiles.
